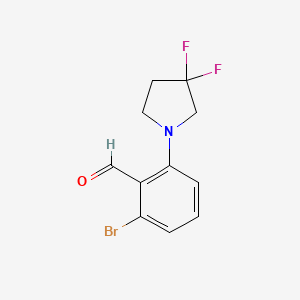

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Description

Propriétés

IUPAC Name |

2-bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2NO/c12-9-2-1-3-10(8(9)6-16)15-5-4-11(13,14)7-15/h1-3,6H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDIJEPOHLJHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C(=CC=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method Overview

This approach begins with the bromination of a fluorinated aromatic compound, typically 2-bromo-6-fluorotoluene , followed by oxidation to introduce the aldehyde group.

Key Steps

- Selective Bromination: Bromination of fluorotoluene derivatives is achieved using hydrobromic acid (HBr) in the presence of an oxidizing agent such as hydrogen peroxide under light conditions. This generates reactive bromine radicals that substitute on the aromatic ring at the desired position.

- Oxidation to Benzaldehyde: The brominated intermediate, such as 2-bromo-6-fluorobenzyl bromide , undergoes oxidation using oxidants like potassium permanganate or other mild oxidizing agents to form the aldehyde, 2-bromo-6-fluorobenzaldehyde .

Research Findings

- A patent describes a process where 2-bromo-6-fluorotoluene reacts with hydrobromic acid and hydrogen peroxide under light, producing 2-bromo-6-fluorobenzyl bromide with high purity (>99%) and a 100% conversion rate.

- The oxidation step is often performed via silica gel chromatography or other purification techniques to isolate the aldehyde.

Advantages

- High selectivity and yield

- Simple operational procedures

- Mild reaction conditions

Nucleophilic Substitution with Difluoropyrrolidine Derivatives

Method Overview

This method involves nucleophilic substitution of the brominated benzaldehyde precursor with 3,3-difluoropyrrolidine derivatives.

Key Steps

- Preparation of the Nucleophile: Synthesis of 3,3-difluoropyrrolidine through fluorination of pyrrolidine or related intermediates.

- Substitution Reaction: The aromatic bromide reacts with the difluoropyrrolidine derivative, often in the presence of a base or catalyst, under reflux conditions to form the target compound.

Research Findings

- Studies demonstrate that 2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde can be synthesized via nucleophilic substitution of the bromide with 3,3-difluoropyrrolidine using solvents like ethanol or DMSO, often under reflux.

- Catalytic systems involving palladium or copper catalysts can facilitate this substitution, enhancing yields and selectivity.

Advantages

- High regioselectivity

- Compatibility with various functional groups

- Operational simplicity in reflux conditions

Multi-step Synthesis via Intermediate Formation and Oxidation

Method Overview

A comprehensive route involves initial formation of a suitable intermediate, such as 2-bromo-6-fluorobenzyl alcohol , followed by oxidation to the aldehyde.

Key Steps

- Formation of the Benzyl Intermediate: Bromination of fluorobenzene derivatives followed by reduction or substitution to form benzyl alcohols.

- Oxidation to Benzaldehyde: Use of mild oxidants like PCC (pyridinium chlorochromate) or Dess–Martin periodinane to convert benzyl alcohol to benzaldehyde.

Research Findings

Advantages

- Flexibility in intermediate handling

- High control over oxidation step

- Suitable for scale-up

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. Bromination & Oxidation | 2-bromo-6-fluorotoluene | HBr, H2O2, oxidants | Light, mild heating | >99% purity | High selectivity, simple purification |

| 2. Nucleophilic Substitution | 2-bromo-6-fluorobenzaldehyde | 3,3-difluoropyrrolidine | Reflux, DMSO or ethanol | Variable, typically >80% | Catalytic systems improve yields |

| 3. Intermediate Oxidation | Benzyl alcohol derivatives | PCC, Dess–Martin | Mild oxidation | >90% | Good for scale-up |

Notes on Process Optimization and Environmental Considerations

- The use of photoinitiated bromination (as in method 1) enhances selectivity and reduces by-products.

- Recycling of bromine reagents and minimizing the use of heavy metals or toxic oxidants align with green chemistry principles.

- The choice of solvents like ethanol, DMSO, or ethyl acetate improves operational safety and environmental compatibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of palladium or copper catalysts.

Major Products Formed

Oxidation: 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzoic acid.

Reduction: 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is explored for its potential as a therapeutic agent due to its unique structural features that may enhance biological activity:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays indicate effectiveness against resistant pathogens, suggesting potential applications in developing new antibiotics .

- Anticancer Properties: Research indicates that this compound can inhibit cancer cell proliferation. Mechanistic studies suggest it may induce apoptosis and cause cell cycle arrest in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Chemical Synthesis

In organic synthesis, this compound serves as an important building block for more complex molecules:

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoropyrrolidinyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use, whether in chemical synthesis or biological assays.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Reactivity in Reduction Reactions

Benzaldehyde derivatives are often compared based on their reactivity in reduction reactions. For example:

- Benzaldehyde (unsubstituted) is reduced to benzyl alcohol with high efficiency (93% yield) under EDAB (electron-donating amine-borane) conditions .

- 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde : The bromine substituent likely slows reduction kinetics compared to unsubstituted benzaldehyde due to steric hindrance and electron-withdrawing effects. Fluorine atoms in the pyrrolidine ring may further modulate reactivity by altering electron density.

- Cinnamic aldehyde (aromatic α,β-unsaturated aldehyde): Reduces selectively to cinnamic alcohol without saturating the double bond, a behavior attributed to conjugation stabilization .

Table 1: Reduction Yields of Selected Aldehydes

Metabolic Stability and Pathways

Fluorinated and brominated groups significantly influence metabolic fate:

- CP-93,393 (a pyrimidine-containing drug candidate): Metabolized via aromatic hydroxylation, pyrimidine ring cleavage, and succinimide hydrolysis . The difluoropyrrolidine group in the target compound may resist oxidative metabolism due to fluorine’s deactivating effects, enhancing metabolic stability compared to non-fluorinated analogs.

- Benzaldehyde derivatives : Unsubstituted benzaldehyde undergoes rapid oxidation to benzoic acid in vivo. The bromine and fluorinated pyrrolidine in the target compound likely redirect metabolism toward glucuronidation or sulfation, as seen in CP-93,393’s metabolites (e.g., M7 and M13) .

Table 2: Metabolic Pathways of Selected Compounds

Volatility and Stability in Formulations

Benzaldehyde and its derivatives exhibit varying volatility, impacting applications in food or pharmaceuticals:

- Benzaldehyde : Highly volatile, contributing to aroma in bread crusts and sourdough .

- This compound: The bromine and fluorinated pyrrolidine substituents increase molecular weight and reduce volatility compared to benzaldehyde. This property may make it suitable for non-volatile applications, such as solid-phase synthesis.

- Bread with 5% MSO : Higher benzaldehyde content correlates with oxidation susceptibility . The target compound’s stability under oxidative conditions remains unstudied but may benefit from fluorine’s electron-withdrawing effects.

Activité Biologique

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula CHBrFNO. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the bromination of 2,6-difluorobenzaldehyde to introduce the bromine atom at the second position. This is followed by a nucleophilic substitution reaction with 3,3-difluoropyrrolidine to attach the pyrrolidinyl group at the sixth position. Reaction conditions generally include solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, in vitro assays revealed that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines .

The mechanism of action for this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and difluoropyrrolidinyl group enhances its binding affinity to these targets, potentially modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell growth and apoptosis .

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for antibiotic development.

- Anticancer Evaluation : In a comparative study against known chemotherapeutics, this compound demonstrated a higher selectivity index, suggesting reduced toxicity towards normal cells while effectively targeting cancerous cells.

Comparative Analysis

Below is a comparison table summarizing some key properties and activities of this compound with similar compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|---|

| This compound | CHBrFNO | Yes (effective against resistant strains) | Yes (induces apoptosis) | Enzyme/receptor modulation |

| 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | CHBrFNO | Moderate | Yes (cell cycle arrest observed) | Similar modulation pathways |

| 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluorobenzaldehyde | CHFN | No significant activity | Limited (not extensively studied) | Unknown |

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzaldehyde?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) to introduce the 3,3-difluoropyrrolidine moiety to a brominated benzaldehyde precursor. A modified procedure from (for analogous compounds) suggests:

- React 2-bromo-6-fluorobenzaldehyde with 3,3-difluoropyrrolidine in a polar aprotic solvent (e.g., DMF) under basic conditions (K2CO3 or Cs2CO3) at 120–150°C for 12–24 hours.

- Monitor reaction progress via TLC or HPLC.

- Purify via liquid-liquid extraction (ethyl acetate/water) and wash with ammonium chloride to remove unreacted amines.

- Final purification may require column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can NMR spectroscopy confirm the structure and purity of the compound?

Methodological Answer:

- 1H NMR : Identify aromatic protons (δ 7.5–10 ppm for aldehyde proton; splitting patterns indicate substitution positions). The 3,3-difluoropyrrolidine protons appear as multiplet signals (δ 3.0–3.5 ppm for N–CH2 and δ 1.8–2.2 ppm for CF2–CH2).

- 19F NMR : Detect two distinct fluorine signals for the geminal difluoro group (δ -90 to -110 ppm, J ~ 240 Hz).

- 13C NMR : Confirm the aldehyde carbon (δ ~190 ppm) and quaternary carbons adjacent to bromine.

- Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety precautions are critical during synthesis and handling?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) due to the compound’s potential toxicity (similar to brominated aldehydes; see ).

- Avoid exposure to moisture, as the aldehyde group may hydrolyze.

- Store under inert atmosphere (N2/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the 3,3-difluoropyrrolidine group to the benzaldehyde core?

Methodological Answer: Regioselectivity in SNAr reactions depends on:

- Electrophilic directing groups : The bromine atom at position 2 directs substitution to position 6 via meta-activation.

- Solvent and base choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while bulky bases (Cs2CO3) favor kinetic control over thermodynamic pathways.

- Temperature : Lower temperatures (80–100°C) may reduce competing side reactions.

- Computational modeling (e.g., DFT) can predict activation barriers for different substitution pathways .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing byproducts?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Identify molecular formulas of byproducts (e.g., debrominated or over-alkylated species).

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers.

- X-ray crystallography : Use SHELXL () to resolve ambiguous structures. Co-crystallize with heavy atoms (e.g., bromine) for improved diffraction.

- Parallel synthesis : Compare results from alternative routes (e.g., Pd-catalyzed coupling for pyrrolidine introduction) to isolate dominant pathways .

Q. How can computational methods optimize reaction conditions for scale-up?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., amine nucleophilicity vs. leaving-group ability).

- Machine Learning (ML) : Train models on existing reaction data to predict optimal solvent/base combinations.

- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, stoichiometry, and catalyst loading. Validate with small-scale trials .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization issues : The aldehyde group may oxidize or form hydrates. Use antioxidants (e.g., BHT) and anhydrous solvents.

- Crystal mounting : Flash-freeze crystals in liquid N2 to prevent phase changes.

- Data collection : High-resolution synchrotron sources improve data quality for flexible moieties (e.g., difluoropyrrolidine). Refinement in SHELXL accommodates disorder modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.